molecular formula C8H7ClO3 B1631882 4-Chlorophenylglyoxal hydrate CAS No. 4996-21-8

4-Chlorophenylglyoxal hydrate

Cat. No. B1631882
CAS RN: 4996-21-8
M. Wt: 186.59 g/mol
InChI Key: JTOCXCVDVKZPEB-UHFFFAOYSA-N
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Description

4-Chlorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7ClO3 and a molar mass of 186.59 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chlorophenylglyoxal hydrate involves a reaction with water and hydrogen bromide in dimethyl sulfoxide at 80°C for 5 hours . This reaction involves 4’-chloro-2-bromoacetophenone, water, and 47% hydrobromic acid in dimethyl sulfoxide .

Scientific Research Applications

  • Scientific Field: Botanical and Agricultural Quality Assessment
    • Application Summary : 4-Chlorophenylglyoxal hydrate is used in a solution called Visikol™, which is a suitable, nonregulated proprietary substitute for chloral hydrate in microscopic applications for botanical and agricultural quality assessment .
    • Methods of Application : Fresh and dry samples of plants such as ginger (Zingiber officinale), maté (Ilex paraguariensis), lime basil (Ocimum americanum), oregano (Origanum vulgare), and mouse-ear cress (Arabidopsis thaliana), were cleared using Visikol or chloral hydrate solution and compared using a light microscope .
    • Results or Outcomes : Visikol is as effective as chloral hydrate in providing clarity and resolution of all tissues examined. Tissues become transparent, allowing observation of deeper layers of cells and making it effective in research, botanical and quality control, and for educational applications .

properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOCXCVDVKZPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylglyoxal hydrate

CAS RN

859932-64-2
Record name 4-Chlorophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VV Shtamburg, AA Anishchenko… - … физики и химии …, 2015 - elibrary.ru
… of 4-chlorophenylglyoxal hydrate with N-hydroxyurea at the room temperatures[2,3] (Scheme 2). Scheme 2 - The scheme of the interactions of 4-chlorophenylglyoxal hydrate with N-…
Number of citations: 0 elibrary.ru
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
… The 4-chlorophenylglyoxal hydrate reacts with N-ethoxy-N’-phenylurea in acetic acid at 26–27 C during 219 h yielding the mixture of 5-(4chlorophenyl)-3-ethoxy-cis-4,5-dihydroxy-1-…
Number of citations: 0 chemistry.dnu.dp.ua
VG Shtamburg, VV Shtamburg… - European Chemical …, 2019 - researchgate.net
Arylglyoxals are widely used in syntheses of heterocycles as syntones. 1-6 But the study of the arylglyoxals interaction with N-hydroxyurea7-9 and its derivatives8, 10 has started …
Number of citations: 8 www.researchgate.net
B Kumar, N Battini, QN Ahmed, A Ali, VK Gupta - Crystallography Reports, 2018 - Springer
… 4-Chlorophenylglyoxal hydrate (0.746 mmol), β-Naphthol (0.746 mmol), and pyrrolidine (0.895 mmol) was taken in an oven dried microwave reaction tube containing a stirring bar. To …
Number of citations: 1 link.springer.com
M Hatanaka, Y Tanaka, Y Himeda, I Ueda - Tetrahedron letters, 1993 - Elsevier
… In a typical run, a solution of the phosphorane 1 (390 mg, 1.0 mmol) in methanol (20 ml) was added dropwise to a stirred solution of 4-chlorophenylglyoxal hydrate (2a, 187 mg, 1 .O …
Number of citations: 11 www.sciencedirect.com
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
… A solution of 4-chlorophenylglyoxal hydrate (158 mg, 0.846 mmol) in AcOH (12 mL) was added to mixture of thiourea (80 mg, 1.048 mmol) and AcOH (5 mL) at 17С, the reaction mixture …
Number of citations: 4 dspace.dsau.dp.ua
SP Miller - 2003 - search.proquest.com
It was discovered that 10 mol% of Cr (ClO 4)* 6H 2 O could catalyze the intramolecular Cannizzaro reaction with iso-propanol. A series of high-throughput screenings led to the …
Number of citations: 2 search.proquest.com
V Shtamburg, V Shtamburg, A Anishchenko, A Mazepa… - 2018 - dspace.dsau.dp.ua
… The solution of 4-chlorophenylglyoxal hydrate (2.426 g, 13 mmol) and indole (1.524 g, 13 mmol) in benzene (17 mL) was boiled for 2 h under nitrogen, then it was kept at 20 ºC for 2 day…
Number of citations: 1 dspace.dsau.dp.ua
ВГ Штамбург, ВВ Штамбург, АО Аніщенко… - 2018 - dspace.dsau.dp.ua
… The solution of 4-chlorophenylglyoxal hydrate (2.426 g, 13 mmol) and indole (1.524 g, 13 mmol) in benzene (17 mL) was boiled for 2 h under nitrogen, then it was kept at 20 ºC for 2 day…
Number of citations: 0 dspace.dsau.dp.ua

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